5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine
Overview
Description
5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine: is a synthetic organic compound that belongs to the class of amines It features a piperidine ring substituted with a methyl group and a phenylamine moiety substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution Reactions: Introduction of the methyl group on the piperidine ring and the methylsulfonyl group on the phenylamine moiety through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted piperidine with the substituted phenylamine under specific conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine moiety.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.
Scientific Research Applications
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may serve as a probe or ligand in biochemical assays. Medicine Industry : Use in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds: : Other piperidine derivatives, sulfonyl-substituted amines, and phenylamine derivatives. Uniqueness : The specific substitution pattern of 5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine may confer unique properties, such as binding affinity, reactivity, or biological activity, distinguishing it from other similar compounds.
For precise and detailed information, consulting scientific literature, chemical databases, and experimental data would be essential.
Properties
IUPAC Name |
5-(2-methylpiperidin-1-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-3-4-8-15(10)11-6-7-13(12(14)9-11)18(2,16)17/h6-7,9-10H,3-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSJDMAVNHRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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